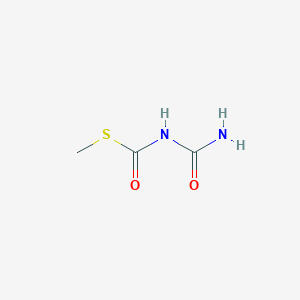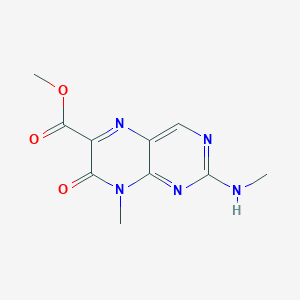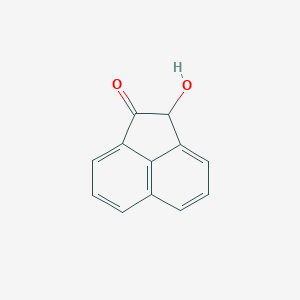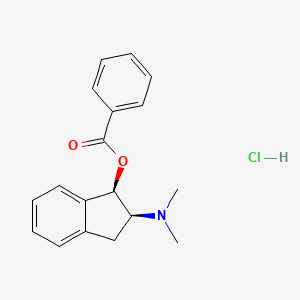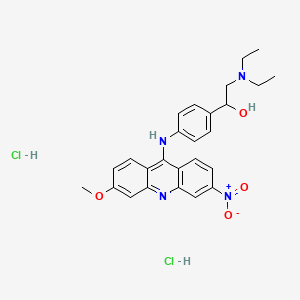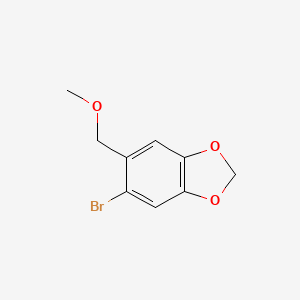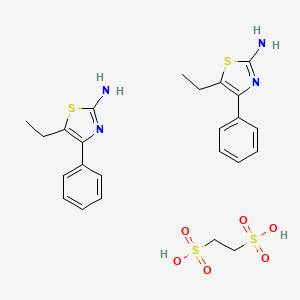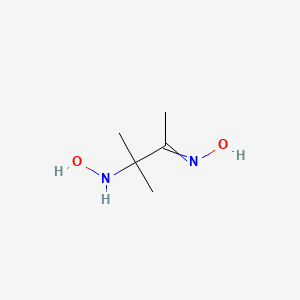
Ethylcyclooctane;uranium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylcyclooctane;uranium is a compound that combines the properties of ethylcyclooctane, a cycloalkane, and uranium, a heavy metal with significant applications in nuclear energy. Ethylcyclooctane is a saturated hydrocarbon with a ring structure, while uranium is known for its radioactive properties and its use in nuclear reactors and weapons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylcyclooctane typically involves the alkylation of cyclooctane with ethyl halides under the presence of a strong base. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
For uranium, the preparation involves several steps:
Mining and Extraction:
Conversion: The yellowcake is converted into uranium hexafluoride (UF6) through a series of chemical reactions.
Enrichment: The uranium hexafluoride is enriched to increase the concentration of uranium-235.
Fabrication: The enriched uranium is then fabricated into fuel rods for use in nuclear reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Uranium readily oxidizes to form uranium oxides, such as UO2 and U3O8.
Reduction: Uranium can be reduced by strong reducing agents like zinc to form lower oxidation states.
Substitution: Ethylcyclooctane can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxygen or air is commonly used to oxidize uranium.
Reduction: Zinc and other strong reducing agents are used to reduce uranium.
Substitution: Halogens and other electrophiles are used in substitution reactions with ethylcyclooctane.
Major Products
Oxidation: Uranium oxides (UO2, U3O8).
Reduction: Lower oxidation states of uranium.
Substitution: Various substituted cyclooctane derivatives.
Applications De Recherche Scientifique
Ethylcyclooctane;uranium has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ethylcyclooctane;uranium involves the interaction of uranium with various molecular targets and pathways:
Molecular Targets: Uranium primarily targets DNA and other cellular components, causing damage through its radioactive decay.
Pathways Involved: The decay of uranium releases alpha particles, which can cause ionization and damage to biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctane: A similar cycloalkane without the ethyl group.
Uranium Compounds: Other uranium compounds like uranium hexafluoride (UF6) and uranium dioxide (UO2).
Uniqueness
Ethylcyclooctane;uranium is unique due to the combination of a cycloalkane structure with the radioactive properties of uranium. This dual nature allows for unique applications in both organic chemistry and nuclear science .
Propriétés
Numéro CAS |
37274-10-5 |
|---|---|
Formule moléculaire |
C10H20U |
Poids moléculaire |
378.29 g/mol |
Nom IUPAC |
ethylcyclooctane;uranium |
InChI |
InChI=1S/C10H20.U/c1-2-10-8-6-4-3-5-7-9-10;/h10H,2-9H2,1H3; |
Clé InChI |
NQPJFDRRSYASBG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCCCC1.[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


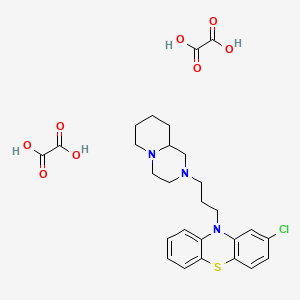
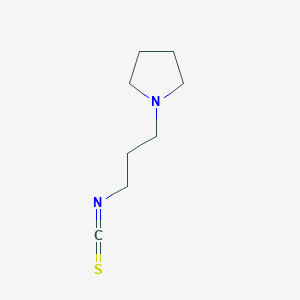
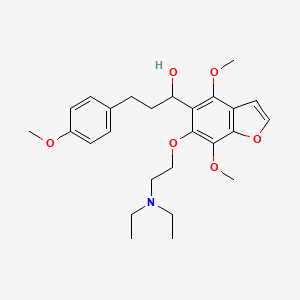
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
